molecular formula C10H6BrNO B8423519 6-(Bromomethyl)benzofuran-2-carbonitrile

6-(Bromomethyl)benzofuran-2-carbonitrile

Cat. No.: B8423519
M. Wt: 236.06 g/mol
InChI Key: IBAZQIGYDWJWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)benzofuran-2-carbonitrile is a useful research compound. Its molecular formula is C10H6BrNO and its molecular weight is 236.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

6-(bromomethyl)-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C10H6BrNO/c11-5-7-1-2-8-4-9(6-12)13-10(8)3-7/h1-4H,5H2

InChI Key

IBAZQIGYDWJWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)OC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-methylbenzofuran-2-carbonitrile (12 g, 76 mmol), NBS (13.59 g, 76 mmol), and AlBN (1.25 g, 7.64 mmol) were dissolved in carbon tetrachloride (191 ml). The mixture was heated to reflux overnight. After 18 h the reaction was cooled to RT and concentrated under reduced pressure. The product was then crashed out using MeOH and the slurry was placed in the fridge overnight. The slurry was filtered and the collected PPT was washed with MeOH. The collected PPT was pure 6-(bromomethyl)benzofuran-2-carbonitrile (13.864 g). 1H NMR (400 MHz, DMSO-d6) δ 4.87 (s, 2H), 7.52 (dd, J=8.2, 1.4 Hz, 1H), 7.83 (d, J=8.2 Hz, 1H), 7.87 (d, J=1.5 Hz, 1H), 8.11 (d, J=1.0 Hz, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
13.59 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.